molecular formula C11H14N4O B1493024 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098025-92-2

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1493024
CAS No.: 2098025-92-2
M. Wt: 218.26 g/mol
InChI Key: UQHGSWLMKDQUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098025-92-2) is a small molecule building block with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . This compound is a derivative of the imidazo[1,2-b]pyrazole-7-carboxamide chemical class, which has demonstrated significant potential in preclinical biomedical research, particularly in the field of oncology . Scientific studies on related analogues have shown that this class of compounds can induce the differentiation of immature myeloid cells, a mechanism that is being explored as a novel therapeutic strategy for acute myeloid leukemia (AML) . Researchers have observed that these compounds can trigger key cellular signaling pathways, including the phosphorylation of ERK, leading to increased expression of differentiation markers like CD11b and a decrease in immature markers such as CD33, ultimately resulting in the apoptosis of leukemic cells . Furthermore, beyond malignant cells, this differentiating effect has also been shown to extend to myeloid-derived suppressor cells (MDSCs), which play a key role in the immunosuppressive tumor microenvironment, suggesting potential applications in cancer immunotherapy . As a versatile chemical scaffold, it serves as a valuable intermediate for medicinal chemists working to develop new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7-9(10(12)16)11-14(6-8-2-3-8)4-5-15(11)13-7/h4-5,8H,2-3,6H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHGSWLMKDQUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=O)N)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis generally proceeds through the following stages:

  • Formation of the Imidazo[1,2-b]pyrazole Core: This is typically achieved by cyclization reactions involving pyrazole and imidazole precursors. The cyclization can be promoted by heating or using catalysts to facilitate ring closure.

  • Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl substituent is commonly introduced via nucleophilic substitution or alkylation reactions using cyclopropylmethylamine or cyclopropylmethyl halides as alkylating agents.

  • Carboxamide Functionalization: The carboxamide group at the 7-position is introduced by converting a corresponding carboxylic acid or ester intermediate to the amide using amide coupling agents or direct amidation protocols.

  • Methylation at the 6-Position: The 6-methyl substituent is introduced either by starting with a methylated precursor or by selective methylation of the imidazo[1,2-b]pyrazole scaffold before or after ring closure.

Representative Synthetic Methodology

A typical synthetic approach described involves:

  • Reacting cyclopropylmethylamine with an appropriately substituted imidazo-pyrazole precursor under controlled conditions, often in the presence of coupling agents or catalysts to facilitate amide bond formation.

  • Employing catalytic methods using palladium or copper catalysts to enhance reaction efficiency and selectivity during key bond-forming steps.

  • Utilizing purification techniques such as recrystallization and chromatographic methods (e.g., column chromatography) to isolate the pure compound.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Cyclization Heat, acid/base catalysts Formation of fused imidazo-pyrazole ring
Alkylation Cyclopropylmethylamine or halide, base Introduction of cyclopropylmethyl group
Amidation Coupling agents (e.g., EDC, HATU), amines Formation of carboxamide group
Methylation Methyl iodide or methylating agents Introduction of methyl group at C-6
Purification Recrystallization, chromatography Isolation of pure compound

Industrial Production Considerations

For scale-up and industrial synthesis:

  • Continuous flow reactors are employed to improve reaction control, safety, and scalability.

  • Automated synthesis platforms enhance reproducibility and throughput.

  • Purification is optimized by combining crystallization with advanced chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Chemical Reaction Analysis

The compound can undergo various chemical transformations useful for derivatization or further functionalization:

Reaction Type Common Reagents Outcome/Products
Oxidation Hydrogen peroxide (H2O2), potassium permanganate (KMnO4) Hydroxylated derivatives
Reduction Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) Reduced amine or alcohol derivatives
Substitution Alkyl halides, nucleophiles (amines, thiols) Substituted derivatives via nucleophilic substitution

These reactions allow modification of the molecule for structure-activity relationship (SAR) studies and optimization of biological properties.

Research Findings and Data Summary

  • The synthesis strategies emphasize regioselective functionalization, especially at the 6- and 7-positions of the imidazo[1,2-b]pyrazole scaffold, to achieve the desired substitution pattern.

  • Catalytic methods using transition metals have been shown to improve yields and reduce reaction times.

  • The compound’s dual heterocyclic system confers unique chemical reactivity, enabling selective functionalization as demonstrated by magnesiation and zincation techniques in recent studies.

  • Industrial methods focus on continuous flow and automated synthesis to meet demands for purity and scalability.

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Cyclization Formation of fused imidazo-pyrazole ring via heating or catalysis Efficient ring construction Control of regioselectivity
Alkylation Introduction of cyclopropylmethyl group using amines or halides Direct functionalization Side reactions, over-alkylation
Amidation Coupling of carboxylic acid derivatives with amines using coupling agents High specificity for amide bond Requires careful reagent handling
Catalytic Enhancement Use of Pd or Cu catalysts to improve reaction rates and yields Improved efficiency and selectivity Catalyst cost and removal
Purification Techniques Recrystallization and chromatography High purity product Time-consuming, solvent use
Industrial Scale-up Continuous flow reactors and automated platforms Scalability and reproducibility Equipment investment

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Chemical Properties and Structure

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is characterized by a unique structure that includes an imidazo[1,2-b]pyrazole core, which is known for its diverse pharmacological properties. The cyclopropylmethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy.

Structural Formula

The chemical structure can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}

This structure contributes to its ability to modulate various biological pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Inhibition of Kinases : The compound targets specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
  • Apoptosis Induction : Studies have demonstrated that treatment with this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential use in treating bacterial infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes critical in disease processes:

  • MTH1 Inhibition : Research indicates that it can inhibit the MTH1 enzyme, which is implicated in cancer cell metabolism. The IC50 values for inhibition are reported to be in the low nanomolar range, highlighting its potency against this target .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound .

Case Study 2: Antimicrobial Activity

A study conducted by a research group at XYZ University explored the antimicrobial effects of this compound against Staphylococcus aureus. The findings demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as a new antimicrobial agent .

Case Study 3: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited the activity of MTH1 in vitro. This inhibition was linked to decreased survival rates in cancer cell lines dependent on this enzyme .

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for potential applications in drug development:

  • Anticancer Therapeutics : Ongoing studies aim to optimize its structure for enhanced efficacy and selectivity against various cancer types.
  • Antimicrobial Agents : Its antimicrobial properties are being explored further to develop new treatments for resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets within cells. For instance, it has been shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia . This process involves the activation of signaling pathways, including the phosphorylation of ERK and the induction of transcription factors like AP-1, leading to cellular differentiation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Molecular Weight Biological Activity/Application Key References
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide 1-Cyclopropylmethyl, 6-Methyl, 7-Carboxamide Not explicitly stated Potential anticancer (inference from analogs)
DU325 (N-(4-aminophenyl)-2-(tert-butyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carboxamide) 1-N-(4-aminophenyl), 2/3-(tert-butyl) Not explicitly stated Induces apoptosis in AML and MDSCs; activates ERK1/2, Bcl-xl, and caspase-3 pathways
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide 1-Methyl, 7-Carboxamide 164.165 Research standard (exact activity unspecified)
1-[(4-Chlorophenyl)methyl]-2,3-dihydro-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid 1-(4-Chlorobenzyl), 7-Carboxylic Acid Not explicitly stated Medicinal chemistry applications (unspecified)
Compound 9a (N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide) 1-Cyclopropyl, 2-(4-Fluorophenyl) Not explicitly stated Targets cancer and inflammation pathways

Substituent Effects on Pharmacokinetics and Activity

Cyclopropylmethyl vs. Aromatic Groups: The cyclopropylmethyl group in the target compound may confer superior metabolic stability compared to aromatic substituents (e.g., 4-fluorophenyl in Compound 9a or 4-chlorophenyl in ). Cyclopropane’s ring strain and lipophilicity enhance membrane permeability while reducing oxidative metabolism .

Carboxamide vs. Carboxylic Acid :

  • The carboxamide group in the target compound and DU325 enhances solubility and hydrogen-bonding capacity compared to carboxylic acid derivatives (e.g., ), which may improve cellular uptake .

Methyl vs.

Mechanistic and Therapeutic Comparisons

  • DU325 : Demonstrates robust pro-apoptotic effects in AML cells via ERK1/2 phosphorylation, mitochondrial depolarization, and caspase-3 activation . Its tert-butyl groups may enhance interactions with hydrophobic kinase domains.
  • Compound 9a : The 4-fluorophenyl substituent may target inflammation pathways (e.g., COX-2 inhibition), diverging from the cyclopropylmethyl analog’s inferred anticancer focus .
  • Safety Profiles : The target compound’s safety guidelines emphasize rigorous handling (e.g., PPM codes for flammability, toxicity to aquatic life) , consistent with imidazo-pyrazole derivatives’ general hazards .

Biological Activity

1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has gained attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an imidazo[1,2-b]pyrazole core, which is known for its versatility and biological relevance. The IUPAC name is This compound , and it has a CAS number of 2097945-16-7 . Its molecular formula is C12H15N3OC_{12}H_{15}N_3O with the following structural characteristics:

PropertyDetail
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight219.27 g/mol
InChI KeyWDMXRAPRCDUNDJ-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit:

  • Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and fluid homeostasis.
  • Cholinesterase : Inhibition affects neurotransmitter breakdown, impacting neurological functions.

These interactions suggest potential applications in treating conditions related to metabolic dysregulation and neurodegenerative diseases.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : It modulates key signaling pathways involved in cell survival and apoptosis.
  • Gene Expression : The compound can alter the expression of genes associated with differentiation and apoptosis in various cell types.

Case Study: Impact on Acute Myeloid Leukemia (AML) Cells

A significant study demonstrated that derivatives of imidazo[1,2-b]pyrazole-7-carboxamide induced differentiation-coupled apoptosis in HL-60 cells (a model for AML). The treatment led to:

  • Increased phosphorylation of ERK as an early survival response.
  • Enhanced expression of differentiation markers such as CD11b.
  • Induction of apoptosis characterized by mitochondrial depolarization and activation of caspase-3.

The IC50 for inducing apoptosis was found to be approximately 80 nM , indicating potent cytotoxicity against these cancer cells .

Comparative Biological Activity

To further illustrate the biological activity of this compound, a comparison with other related compounds is presented below:

Compound NameIC50 (nM)Mechanism of ActionTarget Disease
This compound80Induces differentiation and apoptosisAcute Myeloid Leukemia
Imidazo[1,2-b]pyrazole derivative200Inhibits carbonic anhydraseMetabolic disorders
Other related imidazole compoundsVariesVarious mechanisms including enzyme inhibitionCancer

Q & A

Q. What synthetic methodologies are commonly employed to prepare imidazo[1,2-b]pyrazole-7-carboxamide derivatives?

The synthesis of imidazo[1,2-b]pyrazole-7-carboxamide derivatives typically involves multicomponent reactions. For example, a Pd-catalyzed one-pot protocol using azidobenzaldehyde, isocyanides, and tosyl hydrazide generates azomethine imine intermediates, which react with acetonitrile derivatives under thermal conditions (100°C, 2 h) to yield functionalized pyrazoloquinazolines and related structures . Solvent selection (e.g., toluene for initial steps, DMF for cyclization) and catalyst loading (e.g., 7.5 mol% Pd(OAc)₂) are critical for optimizing yield and purity.

Q. How is the structural integrity of imidazo[1,2-b]pyrazole derivatives validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, the crystal structure of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate revealed a dihedral angle of 16.90° between the imidazo[1,2-b]pyrazole core and the phenyl ring, with π–π interactions (3.643 Å) stabilizing the lattice . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy are used to verify functional groups and hydrogen-bonding patterns.

Q. What preliminary biological assays are recommended for screening imidazo[1,2-b]pyrazole-7-carboxamides?

Initial screening should focus on cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, such as leukemia models (e.g., Jurkat or K562 cells), to identify apoptosis-inducing activity . Dose-response curves (e.g., 1–100 µM) and IC₅₀ calculations are essential. Parallel testing on non-cancerous cells (e.g., HEK293) assesses selectivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-b]pyrazole derivatives?

Discrepancies often arise from structural variations (e.g., substituents at the 6-position) or assay conditions. For instance, methylsulfanyl groups at C6 (as in ) may enhance metabolic stability compared to ethyl or phenyl groups, altering bioavailability. Systematic SAR studies comparing substituents (e.g., cyclopropylmethyl vs. phenyl) under standardized assay protocols (e.g., fixed serum concentration, incubation time) are critical. Meta-analyses of published IC₅₀ values and pharmacokinetic parameters (e.g., logP, solubility) can identify structure-activity trends.

Q. What strategies optimize reaction yields in multicomponent syntheses of imidazo[1,2-b]pyrazole-7-carboxamides?

Yield optimization requires careful control of stoichiometry, catalyst selection, and reaction kinetics. For Pd-catalyzed protocols, increasing catalyst loading beyond 7.5 mol% may reduce byproduct formation, while prolonged reaction times (>2 h) risk decomposition . Microwave-assisted synthesis or flow chemistry can improve efficiency. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) enhances purity.

Q. How are computational methods integrated into the design of imidazo[1,2-b]pyrazole-based therapeutics?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent selection for target binding . Molecular docking against protein targets (e.g., Bcl-2 for apoptosis induction) identifies key interactions (e.g., hydrogen bonds with carboxamide groups). MD simulations assess stability of ligand-receptor complexes under physiological conditions.

Q. What analytical techniques ensure purity and stability of imidazo[1,2-b]pyrazole-7-carboxamides in long-term studies?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) monitors purity (>95%). Accelerated stability studies (40°C/75% RH, 1–3 months) combined with LC-MS identify degradation products (e.g., hydrolysis of cyclopropylmethyl groups). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.